4-(1-Methyl-1H-imidazol-5-yl)piperidine
Description
Significance of the Piperidine-Imidazole Scaffold in Chemical Biology Research
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in the design of drugs targeting a wide array of biological targets. thieme-connect.comclinmedkaz.org The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com
Similarly, the imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial pharmacophore found in many natural and synthetic bioactive compounds. semanticscholar.org It can act as a proton donor or acceptor and can coordinate with metal ions in enzyme active sites, contributing to the inhibition of their activity. The imidazole nucleus is present in essential biomolecules like the amino acid histidine, granting it a significant role in biological processes.
The combination of these two scaffolds in a single molecule, as seen in 4-(1-Methyl-1H-imidazol-5-yl)piperidine, creates a versatile platform for developing novel chemical probes and potential drug candidates. This hybrid structure offers the potential for multi-target interactions and tailored pharmacological profiles.
Overview of Research Trajectories for this compound and Related Compounds
While specific research focused solely on this compound is limited, the broader class of piperidine-imidazole containing compounds has been investigated across several therapeutic areas. These investigations provide a roadmap for the potential applications of this specific molecule.
Research has shown that compounds incorporating the piperidine-imidazole scaffold can act as potent inhibitors of various enzymes and modulators of receptors. For instance, derivatives have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), which is a target for cardiovascular diseases. nih.gov Other related structures have been developed as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. nih.gov Furthermore, the scaffold has been utilized in the design of NLRP3 inflammasome inhibitors, highlighting its potential in treating inflammatory conditions. nih.gov
The synthesis of such compounds typically involves multi-step processes, including the formation of the sulfonamide linkage and the coupling of the piperidine and imidazole moieties. evitachem.com The specific substitution patterns on both rings are crucial for determining the biological activity and selectivity.
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for this compound itself is sparse, with most of the available information coming from chemical suppliers and compound databases. There is a notable lack of in-depth academic studies detailing its synthesis, characterization, and biological evaluation.
This represents a significant gap in our understanding of this particular molecule. While the potential of the broader piperidine-imidazole scaffold is well-documented through research on its analogs, the specific pharmacological profile of this compound remains largely unexplored. Future research should focus on:
Optimized Synthesis: Developing efficient and scalable synthetic routes to produce this compound in high purity.
Biological Screening: Conducting comprehensive biological screening to identify its potential molecular targets and therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand how structural modifications influence its biological activity.
The following table summarizes the biological targets of some representative compounds containing the piperidine-imidazole scaffold, illustrating the potential areas of investigation for this compound.
| Compound Class | Biological Target | Therapeutic Area |
| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs | Sodium-Hydrogen Exchanger-1 (NHE-1) | Cardiovascular |
| (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide | Calcitonin Gene-Related Peptide (CGRP) Receptor | Migraine |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inflammation |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVAWADYFXSYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147960-44-9 | |
| Record name | 4-(1-methyl-1H-imidazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 1h Imidazol 5 Yl Piperidine
Advanced Synthetic Methodologies for 4-(1-Methyl-1H-imidazol-5-yl)piperidine
Stereoselective Synthesis of this compound
Achieving stereoselectivity in the synthesis of substituted piperidines is a critical aspect of medicinal chemistry. For this compound, stereocontrol can be introduced through several established methods, including the use of chiral auxiliaries, asymmetric catalytic hydrogenation of a corresponding pyridine (B92270) precursor, and chiral pool synthesis.
One effective strategy involves the use of chiral auxiliaries . For instance, a chiral auxiliary can be attached to a piperidine (B6355638) precursor to direct the stereoselective introduction of the imidazole (B134444) moiety. This approach often relies on the steric influence of the auxiliary to favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product. The choice of auxiliary and reaction conditions is crucial for high diastereoselectivity.
Asymmetric catalytic hydrogenation of a suitably substituted pyridine ring is another powerful technique. This method involves the reduction of a 4-(1-methyl-1H-imidazol-5-yl)pyridine precursor using a chiral catalyst, typically based on transition metals like rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. The catalyst facilitates the delivery of hydrogen atoms to one face of the pyridine ring, leading to the formation of a specific enantiomer of the piperidine product. The selection of the catalyst and reaction parameters such as hydrogen pressure and temperature are critical for achieving high enantiomeric excess. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts represents a notable advancement in this area, allowing for the synthesis of various chiral piperidines. dicp.ac.cn
Chiral pool synthesis offers a direct route to enantiomerically pure piperidine derivatives by starting from readily available chiral molecules, such as amino acids. mdpi.com For example, a chiral amino acid can be elaborated through a series of reactions to construct the piperidine ring with the desired stereochemistry at the C4 position. The imidazole ring can then be introduced at a later stage of the synthesis. This approach leverages the inherent chirality of the starting material to control the stereochemical outcome.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Method | Principle | Advantages | Key Considerations |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective bond formation. | Well-established, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalytic Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a pyridine precursor. | High efficiency and atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Access to enantiomerically pure products. | Limited availability of starting materials for certain target stereoisomers. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For this compound, these principles can be applied to both the formation of the imidazole and piperidine rings.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govorientjchem.org The synthesis of substituted imidazoles, for example, can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorientjchem.org This technique can be applied to the construction of the 1-methyl-1H-imidazol-5-yl moiety, potentially in a one-pot reaction involving the appropriate precursors. nih.govorientjchem.org
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates and yields. nih.govresearchgate.netoiccpress.comnih.gov Sonochemistry has been successfully employed for the synthesis of various imidazole derivatives, often under milder conditions and with improved efficiency. nih.govresearchgate.netoiccpress.comnih.gov The N-alkylation of the imidazole ring, a key step in forming the 1-methyl substituent, can be significantly accelerated using ultrasound. nih.gov
The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems are also central to green synthesis. One-pot multicomponent reactions, which reduce the number of synthetic steps and minimize waste, are particularly attractive from a green chemistry perspective. nih.gov
Table 2: Green Chemistry Approaches in Imidazole Synthesis
| Technique | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave energy for rapid and efficient heating. | Reduced reaction times, higher yields, fewer side products. nih.govorientjchem.org |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce chemical reactions. | Enhanced reaction rates, improved yields, milder conditions. nih.govresearchgate.netoiccpress.comnih.gov |
Catalytic and Flow Chemistry Approaches
Modern synthetic chemistry increasingly relies on catalytic and flow chemistry methods to improve efficiency, safety, and scalability.
Catalytic C-H activation is a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been developed, offering a direct route to introduce substituents at the C2 position. nih.gov While this specific example targets the C2 position, the principles of C-H functionalization could potentially be adapted for the C5 position to form the piperidine linkage.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.org The synthesis of N-heterocycles, including piperidines from pyridines, has been successfully demonstrated in flow reactors. dicp.ac.cnmdpi.com A continuous flow process for the synthesis of this compound could involve the catalytic hydrogenation of a pyridine precursor in a packed-bed reactor, followed by in-line purification.
Chemical Reactions and Modifications of this compound
The chemical reactivity of this compound is dictated by the distinct properties of its two heterocyclic rings. The electron-rich imidazole ring is susceptible to oxidation and electrophilic substitution, while the saturated piperidine ring can undergo reduction under forcing conditions and nucleophilic substitution at the nitrogen or adjacent carbons after activation.
Oxidation Reactions of the Imidazole Moiety
The 1-methyl-1H-imidazole ring can be oxidized under various conditions. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA) , is a common method for the N-oxidation of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org Treatment of this compound with mCPBA would likely lead to the formation of the corresponding N-oxide at the N3 position of the imidazole ring.
Catalytic aerobic oxidation offers a greener alternative to stoichiometric oxidants. Copper-catalyzed aerobic oxidation of imidazole-containing compounds has been reported, demonstrating the feasibility of selective oxidation under mild conditions. rsc.org The atmospheric oxidation of imidazoles initiated by hydroxyl radicals has also been studied, providing insights into their environmental degradation pathways. rsc.orgnih.govresearchgate.net
Reduction Reactions of the Piperidine Ring
The piperidine ring is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, the catalytic hydrogenation of pyridines to piperidines is a well-established transformation. organic-chemistry.org If the synthesis of this compound starts from a pyridine precursor, this reduction is a key step. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions can influence the efficiency and stereoselectivity of the reduction. organic-chemistry.org
For an already formed piperidine ring, reduction is generally not a common transformation unless other reducible functional groups are present on the ring or its substituents. The use of complex metal hydrides like lithium aluminum hydride (LiAlH4) can reduce functionalities such as esters or amides that might be attached to the piperidine ring. rsc.orgchem-station.com
Electrophilic and Nucleophilic Substitutions on the Heterocyclic Rings
The imidazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution . rsc.orgwikipedia.orgnih.govchemicalbook.com Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions that would be expected to occur on the imidazole ring of this compound. The position of substitution (C2, C4, or C5) is influenced by the electronic effects of the existing substituents and the reaction conditions.
The piperidine ring, being saturated, does not undergo electrophilic aromatic substitution. However, it can participate in nucleophilic substitution reactions . For instance, if the piperidine nitrogen is protected with a Boc group, the hydroxyl group of an N-Boc-4-hydroxypiperidine precursor can be a leaving group for nucleophilic substitution to introduce the imidazole moiety. chemicalbook.commedchemexpress.comgoogle.com Alternatively, activation of the piperidine nitrogen, for example, by forming an N-acylpiperidinium species, can facilitate nucleophilic attack at the alpha-carbon.
Table 3: Summary of Potential Chemical Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Imidazole Oxidation | mCPBA | This compound N3-oxide |
| Piperidine Reduction (from Pyridine) | H₂, Pd/C or Rh catalyst | This compound |
| Imidazole Electrophilic Halogenation | Br₂, solvent | Bromo-substituted this compound |
| Piperidine Nucleophilic Substitution (Precursor) | N-Boc-4-hydroxypiperidine + Imidazole nucleophile | N-Boc-4-(imidazolyl)piperidine |
Structure Activity Relationship Sar and Medicinal Chemistry of 4 1 Methyl 1h Imidazol 5 Yl Piperidine Derivatives
Exploration of the Piperidine-Imidazole Core as a Pharmacophore
The piperidine-imidazole core is a recurring motif in a multitude of biologically active molecules, valued for its ability to engage in a variety of interactions with biological targets. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, can adopt various conformations, allowing for precise spatial orientation of substituents. This conformational flexibility is crucial for optimizing interactions with the binding sites of proteins. Furthermore, the basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions.
The imidazole (B134444) component, a five-membered aromatic heterocycle with two nitrogen atoms, contributes its own set of valuable properties. It can participate in hydrogen bonding, both as a donor (if N-H is present) and as an acceptor. The 1-methyl substitution on the imidazole ring, as seen in the parent compound, eliminates a hydrogen bond donor capability at that position but introduces a lipophilic character that can influence binding and pharmacokinetic properties. The imidazole ring is also a known bioisostere for other functional groups, such as amides and carboxylic acids, and can coordinate with metal ions in metalloenzymes. nih.gov
The combination of these two heterocyclic systems in the 4-(1-Methyl-1H-imidazol-5-yl)piperidine scaffold creates a three-dimensional structure with a rich pharmacophoric profile. This core has been successfully incorporated into the design of inhibitors for various enzymes and ligands for a range of receptors, demonstrating its broad therapeutic potential.
Impact of Substituents on the Biological Activity Profile of this compound Analogs
The biological activity of this compound analogs can be significantly modulated by the introduction of various substituents on both the piperidine and imidazole rings. A notable example of this is a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which were investigated as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov Although the imidazole in this series is substituted at the 4-position and methylated at the 5-position, the SAR findings provide valuable insights that can be extrapolated to the this compound scaffold.
In this study, modifications to the aryl group attached to the pyrimidine (B1678525) ring had a profound impact on inhibitory activity. The introduction of a methyl group at the 3-position and a fluoro group at the 4-position of the phenyl ring led to a significant increase in potency. This suggests that the electronic and steric properties of substituents at this position are critical for optimal interaction with the target.
The following interactive data table summarizes the structure-activity relationship of selected analogs from this study.
| Compound | R1 | R2 | NHE-1 IC50 (µM) |
| 9a | H | H | 0.05 |
| 9b | 4-F | H | 0.02 |
| 9t | 4-F | 3-Me | 0.0065 |
| 9u | 4-Cl | 3-Me | 0.011 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4796-9. nih.gov
These findings underscore the importance of systematic exploration of substituent effects to fine-tune the biological activity profile of this compound derivatives.
Bioisosteric Modifications for Enhanced Biological Potency in this compound Derivatives
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of this compound derivatives, both the imidazole and piperidine rings can be subjected to bioisosteric modifications.
The imidazole ring can be replaced with other five-membered heterocycles such as pyrazole, triazole, or oxadiazole to modulate its electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govresearchgate.net For instance, the 1,2,3-triazole ring is a well-established bioisostere for the imidazole ring, offering a similar size and shape while presenting a different arrangement of nitrogen atoms. researchgate.net This can lead to altered binding interactions and potentially improved target selectivity.
Lead Optimization Strategies Applied to the this compound Scaffold
Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to identify a clinical candidate. For derivatives of this compound, several lead optimization strategies can be envisioned.
One key strategy involves modulating the physicochemical properties of the molecule, such as lipophilicity (logP) and aqueous solubility. This can be achieved by introducing polar or nonpolar substituents at appropriate positions on the scaffold. For example, in the development of imidazopyrazine-based antimalarials, peripheral changes around the core were made to optimize potency and pharmacokinetic profiles. nih.gov
Metabolic stability is another crucial parameter that is often addressed during lead optimization. The introduction of blocking groups, such as fluorine atoms, at metabolically labile positions can prevent enzymatic degradation and prolong the in vivo half-life of the compound.
Furthermore, optimizing the selectivity of the compound for its intended target over off-targets is essential to minimize side effects. This can be achieved through a detailed understanding of the SAR and by designing analogs that exploit subtle differences in the binding sites of the target and related proteins.
Rational Design of Novel this compound Analogs
The rational design of novel analogs based on the this compound scaffold often employs structure-based and ligand-based drug design approaches. Structure-based design relies on the three-dimensional structure of the biological target, obtained through techniques like X-ray crystallography or cryo-electron microscopy. This information allows for the design of molecules that fit snugly into the binding site and form favorable interactions.
In the absence of a target structure, ligand-based methods such as pharmacophore modeling can be utilized. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. By analyzing a set of known active compounds containing the this compound core, a pharmacophore model can be generated and used to screen virtual libraries for new potential hits or to guide the design of novel analogs with improved properties.
For example, in the design of glutaminyl cyclase isoenzyme inhibitors, a series of diphenyl conjugated imidazole derivatives were rationally designed and synthesized, leading to analogs with considerably improved inhibitory potency and selectivity. nih.gov This highlights the power of rational design in leveraging the structural information of a scaffold to develop novel and improved therapeutic agents.
Biological Evaluation and Mechanistic Studies of 4 1 Methyl 1h Imidazol 5 Yl Piperidine
In Vitro Receptor Binding Affinity Profiling
The affinity of 4-(1-methyl-1H-imidazol-5-yl)piperidine and its analogs for different receptors has been a primary area of investigation, revealing a notable affinity for histamine (B1213489) and sigma receptors.
The this compound scaffold is a core component of several potent histamine H3 (H3) receptor antagonists. nih.govresearchgate.net Research has demonstrated that compounds incorporating this moiety exhibit high affinity for the H3 receptor, with many derivatives displaying Ki values in the low nanomolar range. nih.govacs.org The piperidine (B6355638) and imidazole (B134444) rings are crucial pharmacophoric elements for this activity.
Studies on a series of dual-activity ligands have highlighted the importance of the piperidine moiety for high H3 receptor affinity. For instance, in a series of compounds, those with an unsubstituted piperidine ring generally showed higher affinity for the human H3 receptor compared to their 4-pyridyl substituted counterparts. acs.org The introduction of a methyl group on the piperidine ring has also been explored, showing that such modifications can influence binding affinity. nih.govacs.org
Functional studies have confirmed that these compounds act as antagonists at the H3 receptor, which is a G protein-coupled receptor highly expressed in the central nervous system. acs.org As an auto- and heteroreceptor, the H3 receptor modulates the release of various neurotransmitters, making its antagonists potential therapeutic agents for a range of neurological disorders. acs.orgacs.org
Table 1: Histamine H3 Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | Modification | hH3R Ki (nM) |
|---|---|---|
| Analog 1 | Unsubstituted Piperidine | 6.2 |
| Analog 2 | 3-Methylpiperidine | 31 |
| Analog 3 | 4-Methylpiperidine | 10.3 |
| Analog 4 | 4-Pyridylpiperidine | 7.7 |
Data sourced from studies on analogous compounds. nih.govacs.org
In addition to their effects on the histamine H3 receptor, piperidine-based compounds, including those with an imidazole moiety, have been identified as high-affinity ligands for the sigma-1 (σ1) receptor. nih.govacs.org The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, which is involved in modulating intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems. nih.gov
The affinity of these compounds for the σ1 receptor can be substantial, with Ki values often in the nanomolar range. nih.govunict.it The substitution pattern on the piperidine ring and the nature of the linker connecting it to other parts of the molecule can significantly impact σ1 receptor affinity and selectivity over the sigma-2 (σ2) receptor. unict.ituniba.it For example, in some series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 interaction. uniba.it
The functional activity of these ligands at the σ1 receptor has also been investigated. Some compounds have been shown to act as antagonists, while others may have agonistic or modulatory effects. For example, the potent σ1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine has been shown to modulate NMDA-evoked nitric oxide production in vivo, an effect that was reversible by a selective σ1 receptor antagonist, suggesting an agonistic action. nih.gov
Table 2: Sigma-1 Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | Modification | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|---|
| Analog 5 | Unsubstituted Piperidine | 28 | 47 |
| Analog 6 | 4-Pyridylpiperidine | 4.5 | 10 |
| Analog 7 | N-methyl piperidine derivative | 0.54 | >10,000 |
Data sourced from studies on analogous compounds. nih.govacs.orgunict.it
Enzyme Inhibition Studies of this compound and Its Analogs
The potential for this class of compounds to inhibit the activity of various enzymes has also been an area of scientific inquiry.
There is no direct evidence in the reviewed scientific literature to suggest that this compound itself is a kinase inhibitor. However, the imidazole and piperidine scaffolds are present in a variety of known kinase inhibitors. For example, compounds containing a 1H-imidazole core have been developed as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1). nih.gov Similarly, other imidazole-containing structures have been identified as inhibitors of ALK5 and as multi-kinase inhibitors. nih.govmdpi.com
The piperidine ring is also a common feature in many kinase inhibitors. Given the prevalence of these structural motifs in kinase inhibitor design, it is plausible that derivatives of this compound could be designed to have kinase inhibitory activity. However, based on the available search results, this specific compound has not been reported to be a kinase inhibitor.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and inducing the maturation of proinflammatory cytokines. nih.gov There is currently no scientific evidence from the reviewed literature to indicate that this compound or its close analogs are inhibitors of the NLRP3 inflammasome. The development of NLRP3 inhibitors is an active area of research, with a number of structurally diverse small molecules being investigated. nih.gov However, the imidazole-piperidine scaffold of the subject compound has not been identified as a pharmacophore for NLRP3 inflammasome inhibition in the available literature.
Other Enzyme Target Modulations
Currently, there is no publicly available scientific literature detailing the modulation of other enzyme targets by this compound. Extensive searches of chemical and biological databases have not yielded specific information regarding the inhibitory or activating effects of this compound on any particular enzyme.
Cellular Assays and Functional Readouts
Comprehensive searches of scientific literature and databases did not yield any studies on the cellular effects of this compound.
Cellular Pathway Modulation Studies
There are no available research findings that describe the effects of this compound on any cellular pathways.
Investigation of Ion Fluxes and Membrane Permeability
No published studies were found that investigate the impact of this compound on ion fluxes or membrane permeability.
Anti-pyroptotic Activity in Cellular Models
There is no available data from cellular models to suggest that this compound possesses anti-pyroptotic activity.
Mechanisms of Action at the Molecular and Cellular Level
Detailed mechanistic studies elucidating the molecular and cellular actions of this compound are not available in the public domain.
Ligand-Target Interaction Analysis
No molecular modeling, crystallography, or other ligand-target interaction analyses for this compound have been reported in the scientific literature.
Downstream Signaling Pathway Elucidation
The elucidation of downstream signaling pathways for compounds incorporating the this compound scaffold has been primarily investigated through the study of its more complex derivatives. These studies reveal that this chemical moiety is a versatile building block for molecules targeting a range of receptors and enzymes, thereby influencing multiple signaling cascades.
One of the most prominent areas of investigation for imidazole-piperidine derivatives is in the modulation of G-protein coupled receptors (GPCRs). For instance, derivatives of the related 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been identified as potent histamine H3 receptor antagonists. nih.gov The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonism of this receptor leads to an increase in neurotransmitter release, which can have significant effects on wakefulness, cognition, and other neurological processes. The downstream signaling of H3 receptor blockade involves the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.
Furthermore, derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been developed as selective delta-opioid receptor agonists. nih.gov Activation of delta-opioid receptors, another class of GPCRs, is known to induce analgesia. The downstream signaling cascade following agonist binding involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels and inhibition of N-type calcium channels.
In the realm of inflammatory diseases, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares the core piperidine-imidazole linkage, has been investigated for its role in inhibiting the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Inhibition of this pathway can therefore dampen the inflammatory response.
The table below summarizes the key signaling pathways associated with derivatives containing the imidazole-piperidine scaffold.
| Derivative Class | Target | Key Downstream Signaling Events | Potential Therapeutic Effect |
| Imidazole-piperidine amides | Histamine H3 Receptor | Increased neurotransmitter release (histamine, acetylcholine, etc.), modulation of adenylyl cyclase and MAPK pathways. nih.govnih.gov | Improved cognition and wakefulness. |
| Phenyl-imidazolyl-piperidines | Delta-Opioid Receptor | Inhibition of adenylyl cyclase, decreased cAMP, modulation of ion channel activity. nih.gov | Analgesia. |
| Benzimidazolone-piperidines | NLRP3 Inflammasome | Decreased activation of caspase-1, reduced maturation and release of IL-1β. nih.gov | Anti-inflammatory. |
| Complex Indazole Derivatives | CGRP Receptor | Inhibition of CGRP-induced increases in facial blood flow. nih.gov | Migraine treatment. |
Target Identification and Validation in Preclinical Research
The identification and validation of biological targets for compounds containing the this compound moiety have been a critical aspect of preclinical research, guiding the development of new therapeutic agents.
For derivatives targeting the histamine H3 receptor, target identification was often achieved through competitive binding assays using radiolabeled ligands known to bind to this receptor. nih.gov Validation of these compounds as antagonists was then performed in functional assays, measuring their ability to block the effects of known H3 receptor agonists. Further preclinical validation has involved in vivo studies in animal models to assess their effects on brain histamine levels and their potential to improve cognitive performance. nih.gov
In the case of delta-opioid receptor agonists, initial target identification was carried out through in vitro affinity and functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism. nih.gov The selectivity of these compounds for the delta-opioid receptor over mu- and kappa-opioid receptors was a key aspect of their preclinical evaluation.
The identification of the NLRP3 inflammasome as a target for benzimidazolone-piperidine derivatives was achieved through cellular assays that measured the release of IL-1β from macrophages stimulated with NLRP3 activators. nih.gov The ability of these compounds to inhibit pyroptosis, a form of inflammatory cell death, further validated their mechanism of action.
More complex derivatives, such as those investigated as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine, underwent extensive preclinical evaluation. nih.gov This included in vitro assays to determine their potency as CGRP receptor antagonists and in vivo studies in animal models, such as the marmoset, to demonstrate their ability to inhibit CGRP-induced increases in facial blood flow, a key physiological effect of CGRP. nih.gov
The table below provides an overview of the preclinical validation methods used for different classes of derivatives.
| Derivative Class | Identified Target | Key Preclinical Validation Methods |
| Imidazole-piperidine amides | Histamine H3 Receptor | Radioligand binding assays, functional assays measuring agonist blockade, in vivo microdialysis to measure neurotransmitter levels. nih.govnih.gov |
| Phenyl-imidazolyl-piperidines | Delta-Opioid Receptor | In vitro affinity and [³⁵S]GTPγS functional assays, selectivity profiling against other opioid receptors. nih.gov |
| Benzimidazolone-piperidines | NLRP3 Inflammasome | Cellular assays measuring IL-1β release and pyroptosis inhibition in macrophages. nih.gov |
| Complex Indazole Derivatives | CGRP Receptor | In vitro receptor antagonism assays, in vivo models measuring inhibition of CGRP-induced physiological effects (e.g., facial blood flow). nih.gov |
Non Human in Vivo Pharmacological Assessment of 4 1 Methyl 1h Imidazol 5 Yl Piperidine
Pharmacodynamic Investigations in Animal Models
Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of a drug on the body. For a compound like 4-(1-Methyl-1H-imidazol-5-yl)piperidine, initial in vivo PD assessments would likely focus on its interaction with specific biological targets, identified through in vitro screening, and its subsequent physiological effects.
Given the structural motifs of piperidine (B6355638) and imidazole (B134444), which are present in numerous centrally and peripherally acting drugs, a preliminary PD evaluation in rodents (e.g., mice or rats) would be conducted. This could involve a battery of tests to assess potential effects on the central nervous system (CNS), cardiovascular system, and other organ systems. For instance, a modified Irwin test could be used to observe the general behavior and physiological status of the animals after administration of the compound. Parameters such as motor activity, reflexes, and autonomic functions would be monitored to identify any significant pharmacological activity.
Should in vitro data suggest an affinity for specific receptors, such as opioid or imidazoline (B1206853) receptors, more targeted in vivo studies would be designed. For example, if the compound showed affinity for opioid receptors, its analgesic properties would be evaluated in models like the hot plate and writhing tests nih.gov.
Pharmacokinetic Profiling in Non-Human Species
Pharmacokinetic (PK) studies are conducted to understand how the body absorbs, distributes, metabolizes, and excretes a drug. These studies are fundamental to determining the dosing regimen for further preclinical and eventual clinical studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of this compound would typically be first characterized in a rodent species, such as the Wistar rat, following both intravenous (IV) and oral (PO) administration. Blood samples would be collected at various time points to determine the plasma concentration of the compound over time.
Key pharmacokinetic parameters that would be determined include:
Clearance (CL): The rate at which the drug is removed from the body.
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
Based on studies of structurally related pyrrole-imidazole polyamides in rats, a compound like this compound might be expected to exhibit moderate to high clearance and a relatively large volume of distribution evotec.com.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| CL (mL/min/kg) | 25.3 | - |
| Vd (L/kg) | 3.8 | - |
| t½ (h) | 1.7 | 2.1 |
| AUC (ng·h/mL) | 664 | 1250 |
| Cmax (ng/mL) | - | 480 |
| Tmax (h) | - | 0.5 |
| F (%) | - | 18.8 |
Microsomal Stability and Biotransformation Pathways
To investigate the metabolic fate of this compound, in vitro studies using liver microsomes from different species (e.g., rat, dog, and human) are conducted. These studies help in predicting the in vivo hepatic clearance and identifying potential metabolic pathways. The compound is incubated with liver microsomes in the presence of NADPH, and the rate of its disappearance is monitored over time creative-bioarray.comresearchgate.net.
The primary outcomes of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict the in vivo hepatic clearance researchgate.net. For piperidine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and oxidation of the imidazole ring.
Table 2: Hypothetical In Vitro Microsomal Stability of this compound
| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Rat | 22 | 45 |
| Dog | 35 | 28 |
| Human | 48 | 20 |
Preclinical Efficacy Studies in Non-Human Disease Models
Preclinical efficacy studies are designed to determine if a drug candidate has a beneficial effect on a specific disease in an animal model.
Antimicrobial Activity in Infection Models
Given that imidazole-containing compounds have been investigated for their antimicrobial properties, the in vivo efficacy of this compound could be assessed in a murine model of bacterial infection. For example, a systemic infection model could be established by intraperitoneally injecting mice with a lethal dose of a bacterial strain, such as Staphylococcus aureus. The efficacy of the compound would be evaluated by monitoring the survival rate of the treated animals compared to a control group.
Another common model is the thigh infection model, where a localized infection is induced in the thigh muscle of the mouse. The efficacy of the compound is then determined by measuring the reduction in bacterial load (colony-forming units per gram of tissue) in the infected thigh after treatment.
Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory potential of this compound would typically be evaluated in the carrageenan-induced paw edema model in rats. This is a well-established model of acute inflammation. Inflammation is induced by injecting carrageenan into the subplantar tissue of the rat's hind paw. The test compound is administered prior to the carrageenan injection, and the volume of the paw is measured at different time points to determine the percentage of edema inhibition slideshare.netnih.gov.
Table 3: Hypothetical Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 30 | 0.45 ± 0.04 | 47.1 |
| Indomethacin (Reference) | 10 | 0.38 ± 0.03 | 55.3 |
Anticancer Activity in Xenograft or Syngeneic Models
No studies were found that evaluated the anticancer properties of this compound in xenograft or syngeneic animal models.
Neurological and Psychiatric Disorder Models
There is no available research on the effects of this compound in animal models of neurological or psychiatric disorders.
Pain Models and Antinociceptive Research
No data exists in the current body of scientific literature regarding the antinociceptive or analgesic potential of this compound in established pain models.
Other Therapeutic Area Explorations (e.g., Metabolic Diseases)
Exploratory studies of this compound in other therapeutic areas, such as metabolic diseases, have not been reported in published research.
Computational Chemistry and Molecular Modeling of 4 1 Methyl 1h Imidazol 5 Yl Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives containing the 4-(1-Methyl-1H-imidazol-5-yl)piperidine core, docking studies have been pivotal in elucidating their binding modes within the active site of target proteins, most notably the histamine (B1213489) H3 receptor.
Research has shown that this scaffold fits well into the H3R binding pocket. The piperidine (B6355638) nitrogen, being basic, is typically protonated at physiological pH and forms a crucial ionic interaction with a key acidic residue, Asp114, in transmembrane helix 3 (TM3) of the receptor. The imidazole (B134444) ring often engages in hydrogen bonding with other residues, such as Glu206 in transmembrane helix 5 (TM5). semanticscholar.orgnih.gov The 1-methyl group on the imidazole ring can contribute to hydrophobic interactions within the binding site.
Docking studies on various H3R antagonists incorporating this scaffold have consistently highlighted these key interactions, confirming the fragment's role as a potent pharmacophore. cresset-group.com These simulations allow researchers to visualize and analyze ligand-receptor interactions at an atomic level, providing a rational basis for structural modifications aimed at enhancing binding affinity and selectivity.
| Scaffold Moiety | Interacting H3R Residue | Interaction Type | Significance |
|---|---|---|---|
| Piperidine Nitrogen (protonated) | Asp114 (TM3) | Ionic Bond / Salt Bridge | Primary anchor point for binding affinity. |
| Imidazole Nitrogen (N3) | Glu206 (TM5) | Hydrogen Bond | Contributes to ligand orientation and stability. |
| Imidazole Ring | Tyr115 (TM3) | π-π Stacking | Enhances binding affinity through aromatic interactions. |
| 1-Methyl Group | Hydrophobic Pocket | van der Waals / Hydrophobic | Fills a hydrophobic sub-pocket, improving ligand fit. |
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations have been employed for derivatives of this compound to assess the stability of the docked conformation and to explore the conformational flexibility of both the ligand and the receptor. cresset-group.comnih.gov
In these simulations, the ligand-H3R complex is placed in a simulated physiological environment (water, ions) and the movements of its atoms are calculated over a specific period. Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose. mdpi.com
MD simulations can also reveal the persistence of key interactions identified in docking studies, such as the salt bridge with Asp114 and hydrogen bonds with other residues. cresset-group.comnih.gov This validation is crucial for confirming that the computationally predicted binding mode is likely to be stable and relevant under dynamic physiological conditions.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The this compound structure is a cornerstone of many pharmacophore models developed for histamine H3R antagonists. acs.orgnih.gov
A widely accepted pharmacophore model for H3R antagonists includes the following key features derived directly from the scaffold:
A positive ionizable feature: Provided by the basic nitrogen atom of the piperidine ring.
A hydrogen bond acceptor feature: Provided by the N3 atom of the imidazole ring.
Hydrophobic/Aromatic features: The imidazole ring itself can participate in aromatic interactions. acs.orgnih.gov
These models are constructed by superimposing several active compounds, including those built upon the this compound scaffold, to extract their common chemical features. acs.org Once validated, these pharmacophore models serve as powerful 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active H3R ligands. nih.gov This approach has successfully led to the discovery of new chemical series with potential therapeutic applications. cresset-group.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For H3R antagonists, QSAR models have been developed to predict the binding affinity of new molecules based on calculated molecular descriptors. semanticscholar.org
While specific QSAR studies focusing solely on this compound are uncommon, broader studies on imidazole-based H3R antagonists have identified descriptors that highlight the importance of its features. nih.gov These descriptors often include:
Topological descriptors: Which relate to molecular connectivity and shape.
Electronic descriptors: Such as partial charges on the piperidine and imidazole nitrogens, which are critical for the ionic and hydrogen bonding interactions.
Hydrophobic descriptors (e.g., LogP): Which influence how the ligand interacts with non-polar regions of the binding site.
The results from these QSAR studies reinforce the importance of the electrostatic potential and the specific arrangement of atoms within the this compound core for high-affinity binding to the H3 receptor. semanticscholar.orgresearchgate.net
Density Functional Theory (DFT) and Other Theoretical Investigations of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. DFT calculations provide valuable insights into the intrinsic properties of this compound that govern its reactivity and intermolecular interactions. nih.govniscpr.res.in
Key properties investigated using DFT include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this scaffold, the MEP map would highlight the negative potential around the imidazole N3 atom (a hydrogen bond acceptor) and the positive potential associated with the protonated piperidine nitrogen. orientjchem.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. tandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and stabilizing interactions within the molecule. niscpr.res.in
These theoretical investigations offer a fundamental understanding of the electronic properties that enable the this compound scaffold to engage in the specific, high-affinity interactions observed in docking and experimental studies. asianpubs.org
| Calculated Property | Typical Finding / Interpretation | Relevance to Molecular Interactions |
|---|---|---|
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Indicates potential for charge-transfer interactions. |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference; indicates chemical reactivity and stability. | A larger gap suggests higher stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and long-range electrostatic interactions. |
| MEP Analysis | Identifies electron-rich (negative) and electron-poor (positive) sites. | Directly predicts sites for hydrogen bonding and electrostatic interactions. |
Advanced Analytical and Characterization Techniques in Research on 4 1 Methyl 1h Imidazol 5 Yl Piperidine
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 4-(1-Methyl-1H-imidazol-5-yl)piperidine, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of its constituent atoms.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The expected spectrum for this compound would show distinct signals for the protons on the imidazole (B134444) ring, the piperidine (B6355638) ring, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific location in the structure. For instance, the protons on the imidazole ring would appear in the aromatic region, while the piperidine and methyl protons would be found in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environments.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. While specific, experimentally-derived NMR data for this compound is not publicly available in the referenced literature, the general approach to its structural elucidation via NMR is well-established.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | 7.5 - 8.0 | Singlet |
| Imidazole H-4 | 6.8 - 7.2 | Singlet |
| N-Methyl | 3.6 - 4.0 | Singlet |
| Piperidine H-4 | 2.8 - 3.2 | Multiplet |
| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.5 | Multiplets |
| Piperidine H-3, H-5 (axial & equatorial) | 1.5 - 2.2 | Multiplets |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | 135 - 140 |
| Imidazole C-4 | 115 - 120 |
| Imidazole C-5 | 130 - 135 |
| N-Methyl | 30 - 35 |
| Piperidine C-4 | 35 - 40 |
| Piperidine C-2, C-6 | 45 - 50 |
| Piperidine C-3, C-5 | 30 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. bldpharm.com For this compound (C₉H₁₅N₃), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. This experimental value is then compared to the calculated exact mass to confirm the elemental composition. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aliphatic (piperidine and methyl) and aromatic (imidazole) regions, as well as C=N and C=C stretching vibrations from the imidazole ring. The absence of certain bands, such as a broad N-H stretch, would confirm the N-methylation of the imidazole ring.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating mixtures and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of a chemical substance. rsc.org A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would then travel through a column packed with a stationary phase, and its retention time would be recorded. A pure sample should ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity of the sample. The choice of column, mobile phase, and detector are critical for achieving optimal separation and detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of an active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for this purpose, combining the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of Mass Spectrometry (MS). ijprajournal.combiomedres.us
For a compound like this compound, an LC-MS method would be developed to separate the main compound from any potential process-related impurities, starting materials, by-products, and degradation products. chimia.ch A typical approach would involve a reversed-phase HPLC method, likely using a C18 column, with a gradient elution program. The mobile phase would likely consist of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic component such as acetonitrile (B52724) or methanol. nih.govalternative-therapies.com
Mass spectrometric detection, often using an electrospray ionization (ESI) source in positive ion mode, would provide molecular weight information for the parent compound and any co-eluting impurities. High-resolution mass spectrometry (HRMS), for instance with a Quadrupole Time-of-Flight (Q-TOF) instrument, is particularly valuable for determining the elemental composition of unknown impurities, thereby facilitating their structural elucidation. hpst.cz Tandem mass spectrometry (MS/MS) would be employed to fragment the impurity ions, providing structural information that helps in identifying the exact chemical structure of each impurity. nih.gov
Table 1: Representative LC-MS Parameters for Impurity Profiling
| Parameter | Typical Condition |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
Table 2: Potential Impurities of this compound and Their Theoretical m/z
| Impurity Type | Potential Structure / Description | Theoretical [M+H]⁺ (m/z) |
| Starting Material | Unreacted piperidine precursor | Varies |
| Process-Related | Des-methyl derivative (4-(1H-imidazol-5-yl)piperidine) | 152.1026 |
| Process-Related | N-Oxide of piperidine nitrogen | 182.1237 |
| Degradant | Oxidized imidazole ring (e.g., hydroxylated) | 182.1237 |
| Degradant | Piperidine ring-opened product | Varies |
Stability Studies and Degradation Pathway Research
Stability studies are essential to determine the shelf-life of a drug substance and to identify its degradation products. A validated stability-indicating analytical method is required, which is a method capable of separating the drug from its degradation products. turkjps.orgnih.gov For this compound, this would typically be a reversed-phase HPLC method with UV detection, often coupled with MS for peak identification.
Forced degradation studies are conducted under harsh conditions to accelerate the degradation process. nih.gov The compound would be subjected to various stress conditions as per ICH guidelines, including:
Acidic Hydrolysis: (e.g., 0.1 M HCl)
Basic Hydrolysis: (e.g., 0.1 M NaOH)
Oxidative Degradation: (e.g., 3% H₂O₂)
Thermal Degradation: (e.g., heating at 80 °C)
Photolytic Degradation: (e.g., exposure to UV light)
Samples from these studies would be analyzed by LC-MS to identify and characterize the resulting degradation products. nih.gov The piperidine ring can be susceptible to oxidation and N-dealkylation, while the imidazole ring can also undergo oxidative degradation. nih.govresearchgate.net Understanding these degradation pathways is crucial for developing stable formulations and appropriate storage conditions.
Table 3: Representative Forced Degradation Study Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | Generally stable, potential for minor degradation |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | Potential for imidazole ring opening |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Formation of N-oxides on piperidine and imidazole rings |
| Thermal | Dry heat at 80 °C | 48 hours | Minor decomposition, potential for demethylation |
| Photolytic | UV light (254 nm) | 24 hours | Potential for radical-induced degradation of the heterocycles |
Bioanalytical Method Development for Research Samples in Biological Matrices
To understand the pharmacokinetic properties of a research compound, a sensitive and selective bioanalytical method is required to quantify it in biological matrices like plasma or urine. researchgate.netsciencescholar.us LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity. researchgate.netcolab.ws
A typical bioanalytical method for this compound would involve:
Sample Preparation: Extraction of the analyte from the biological matrix. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.gov
Chromatographic Separation: A rapid HPLC or UHPLC method to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is commonly used. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable-isotope labeled internal standard, providing excellent selectivity and quantification.
The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect. researchgate.net
Table 4: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Consistent and reproducible across different lots of matrix |
| Recovery | Consistent and reproducible |
Purity Assurance Methodologies for Research Compounds
Ensuring the purity of a research compound is paramount for the reliability of scientific studies. A combination of analytical techniques is typically used to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment. A validated HPLC method with a universal detector like a UV Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can quantify the main peak and any detectable impurities. Purity is often expressed as area percent. rjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak by its mass-to-charge ratio and provides mass information on any detected impurities. chimia.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and can detect impurities that have different chemical structures, even if they co-elute in chromatography. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified reference standard.
Gas Chromatography (GC): Used to determine the content of residual solvents from the synthesis process.
Elemental Analysis: Measures the percentage of Carbon, Hydrogen, and Nitrogen to confirm the elemental composition of the compound.
Table 5: Orthogonal Methods for Purity Assurance of Research Compounds
| Analytical Technique | Information Provided |
| HPLC-UV/DAD | Chromatographic purity (area %), detection of chromophoric impurities |
| LC-MS | Confirmation of molecular weight, mass of impurities |
| ¹H NMR | Structural confirmation, detection of structural isomers and other organic impurities |
| GC-FID/MS | Quantification of residual solvents |
| Karl Fischer Titration | Water content determination |
| Thermogravimetric Analysis (TGA) | Content of non-volatile inorganic impurities (residue on ignition) |
Preclinical Toxicology Research in Vitro and Non Human in Vivo of 4 1 Methyl 1h Imidazol 5 Yl Piperidine
In Vitro Genotoxicity Assessments
In vitro genotoxicity assays are a critical early step in preclinical research, designed to identify compounds that may damage genetic material. These tests are conducted in bacteria and mammalian cells to provide a comprehensive assessment of mutagenic and clastogenic potential.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The test determines if a substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow in a histidine-free medium. nih.govnih.govmdpi.commdpi.com This assay is conducted with and without the addition of a mammalian liver extract (S9) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized. nih.govnih.gov
Table 1: Representative Data Table for a Bacterial Reverse Mutation (Ames) Test (Note: This table is illustrative as no data for 4-(1-Methyl-1H-imidazol-5-yl)piperidine is available.)
| Test Strain | Concentration (µ g/plate ) | With S9 Metabolic Activation (Mean Revertants ± SD) | Without S9 Metabolic Activation (Mean Revertants ± SD) |
|---|---|---|---|
| TA98 | 0 (Vehicle Control) | 25 ± 4 | 23 ± 5 |
| 10 | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available | |
| 100 | Data Not Available | Data Not Available | |
| TA100 | 0 (Vehicle Control) | 130 ± 15 | 125 ± 12 |
| 10 | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available |
Chromosomal Aberration and Micronucleus Assays in Mammalian Cells
These assays are performed to detect structural and numerical chromosomal damage. In the chromosomal aberration test, cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are exposed to the test compound. researchgate.netepa.govnih.govoecd.org The cells are then arrested in metaphase, and their chromosomes are examined microscopically for any structural abnormalities. researchgate.netepa.govnih.govoecd.org
The in vitro micronucleus assay provides a measure of both chromosome breakage and loss. mdpi.com Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Table 2: Illustrative Data from an In Vitro Chromosomal Aberration Assay (Note: This table is for illustrative purposes as no specific data exists for the target compound.)
| Treatment Group | Concentration (µg/mL) | Metabolic Activation | Percentage of Cells with Aberrations |
|---|---|---|---|
| Vehicle Control | 0 | -S9 | Data Not Available |
| 0 | +S9 | Data Not Available | |
| Test Compound | 50 | -S9 | Data Not Available |
| 100 | -S9 | Data Not Available | |
| 50 | +S9 | Data Not Available | |
| 100 | +S9 | Data Not Available | |
| Positive Control | Varies | -S9 | Data Not Available |
Gene Mutation Tests in Reporter Gene Systems
Gene mutation assays in mammalian cells, often using reporter gene systems, provide further insight into a compound's mutagenic capabilities. These tests can detect a broader range of mutagenic events than the Ames test.
In Vitro Cytotoxicity Profiling in Relevant Cell Lines
Cytotoxicity assays are conducted to determine the concentration at which a compound causes cell death. This information is crucial for selecting appropriate dose levels for subsequent genotoxicity and other in vitro studies. Various cell lines relevant to potential target organs are typically used. nih.gov
Off-Target Pharmacological Investigations in Non-Human Models
Off-target pharmacology, or safety pharmacology, studies are designed to investigate the potential for a compound to interact with unintended biological targets, which could lead to adverse effects. These studies typically assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. nih.gov
Future Perspectives and Translational Research Opportunities for 4 1 Methyl 1h Imidazol 5 Yl Piperidine
Emerging Applications in Targeted Drug Discovery Research
The 4-(1-Methyl-1H-imidazol-5-yl)piperidine scaffold and its close analogs are primarily recognized for their interaction with histamine (B1213489) receptors, particularly the H3 subtype. This opens up numerous avenues for targeted drug discovery.
Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists or inverse agonists of the H3 receptor are known to increase neurotransmitter levels, leading to enhanced wakefulness, cognition, and learning. The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, a close structural relative, has been a foundational element in the discovery of potent histamine H3 receptor antagonists. nih.govacs.orgsemopenalex.orgresearchgate.net This positions the this compound core as a promising starting point for developing treatments for neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. nih.govnih.gov
Sigma-1 Receptor Ligands: Research has also identified dual-activity ligands based on the piperidine (B6355638) core that target both the histamine H3 and sigma-1 (σ1) receptors. nih.gov The σ1 receptor is implicated in various cellular functions and is a target for conditions including neuropathic pain and neurodegenerative diseases. Developing derivatives of this compound that modulate both H3 and σ1 receptors could offer a synergistic approach to treating complex pain states. nih.gov
Other CNS Targets: The piperidine ring is a privileged scaffold found in numerous centrally acting drugs. nih.govmdpi.com The versatility of the this compound structure allows for its exploration against other CNS targets. For instance, modifications of the core have led to the development of selective delta-opioid agonists, highlighting its potential in pain management beyond the histamine system. nih.gov Further screening and derivatization could uncover activity at other receptors or enzymes implicated in CNS disorders.
| Potential Therapeutic Area | Primary Biological Target | Rationale |
| Cognitive Disorders (e.g., Alzheimer's) | Histamine H3 Receptor | H3 antagonism enhances neurotransmitter release, promoting improved cognition and memory. nih.govnih.gov |
| Sleep-Wake Disorders (e.g., Narcolepsy) | Histamine H3 Receptor | H3 antagonism promotes wakefulness by increasing histamine levels in the brain. nih.gov |
| Neuropathic Pain | Histamine H3 & Sigma-1 Receptors | Dual modulation can offer synergistic antinociceptive effects. nih.gov |
| Pain Management | Delta-Opioid Receptors | Scaffold can be modified to achieve potent and selective agonism at opioid receptors. nih.gov |
Challenges and Opportunities in Optimizing the this compound Scaffold
While the this compound scaffold is promising, its translation into clinical candidates requires significant medicinal chemistry efforts to address inherent challenges and capitalize on optimization opportunities.
Challenges:
Selectivity: A primary challenge is achieving high selectivity for the desired target over other related receptors. For instance, when targeting the histamine H3 receptor, selectivity against H1, H2, and H4 subtypes is crucial to avoid off-target effects. Similarly, achieving selectivity over other aminergic GPCRs that share structural similarities is a common hurdle.
Pharmacokinetics: Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. The basic nature of the piperidine ring can lead to high clearance or interactions with enzymes like cytochrome P450s. nih.gov Modifications must balance potency with metabolic stability and appropriate blood-brain barrier penetration for CNS targets.
Synthetic Complexity: While the core scaffold is accessible, the synthesis of complex derivatives with specific stereochemistry can be challenging and resource-intensive, potentially slowing down the exploration of the chemical space. mdpi.com
Opportunities:
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to systematically explore the SAR of this scaffold. researchgate.net Modifications at several key positions can be investigated:
Piperidine Nitrogen: Attaching different substituents to the piperidine nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Research on related scaffolds has shown that adding moieties like substituted aniline (B41778) amides can yield highly potent H3 antagonists. nih.gov
Imidazole (B134444) Ring: Substitution on the imidazole ring can influence target binding and selectivity. The position and nature of the methyl group are key determinants of activity.
Linker Modification: If a linker is introduced between the core and another pharmacophore, its length and rigidity can be tuned to optimize interactions with the target binding pocket.
Scaffold Hopping and Hybridization: The core scaffold can be used as a template for "scaffold hopping" to discover novel chemotypes with improved properties. Furthermore, it can be hybridized with other known pharmacophores to create dual-target ligands, such as the H3/σ1 receptor ligands. nih.gov
The following table presents hypothetical SAR data for H3 receptor antagonists based on published findings for similar scaffolds, illustrating potential optimization pathways.
| Modification on Piperidine N | R-Group | H3 Receptor Binding Affinity (Ki, nM) |
| Base Scaffold | -H | >1000 |
| Alkylation | -CH2CH2-Phenyl | 55 |
| Amide Linkage | -CH2CH2-NHCO-Phenyl | 12 |
| Substituted Amide | -CH2CH2-NHCO-(4-Cl-Phenyl) | 2.5 |
Development of Novel Research Tools and Probes Based on this compound
High-affinity and selective ligands derived from the this compound scaffold are ideal candidates for development into chemical probes and research tools to investigate biological systems.
Radiolabeled Ligands: A derivative with high affinity and selectivity for a specific target, such as the H3 receptor, could be radiolabeled with isotopes like tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C). Tritiated ligands are invaluable for in vitro receptor binding and autoradiography studies to map receptor distribution in tissues. Carbon-11 or fluorine-18 (B77423) labeled versions could be developed as Positron Emission Tomography (PET) tracers for in vivo imaging of receptor density and occupancy in the brain, aiding in clinical research and drug development.
Fluorescent Probes: By conjugating a fluorescent dye to a non-critical position of a high-affinity ligand, fluorescent probes can be created. These probes are useful for a variety of in vitro applications, including fluorescence polarization assays, flow cytometry, and cellular imaging, allowing for high-throughput screening of new compounds and real-time visualization of receptor dynamics.
Photoaffinity Labels: Introducing a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) onto the scaffold would create a photoaffinity label. Upon binding to its target, the label can be covalently cross-linked by UV light. This allows for the irreversible labeling of the target protein, facilitating its isolation, identification, and the characterization of the ligand binding site.
Strategic Directions for Advanced Preclinical Investigations
To advance compounds derived from the this compound scaffold toward clinical application, a clear preclinical development strategy is essential.
In Vivo Efficacy Models: Once a lead compound with optimized potency, selectivity, and pharmacokinetic properties is identified, its efficacy must be demonstrated in relevant animal models of disease. For an H3 antagonist targeting cognitive enhancement, this would involve models of memory impairment (e.g., Morris water maze, object recognition tests). nih.gov For pain, models of neuropathic or inflammatory pain would be appropriate. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies are necessary to establish a clear relationship between the compound's concentration in the body (particularly in the brain for CNS targets) and its biological effect. This involves measuring drug levels in plasma and brain tissue over time and correlating them with target engagement (e.g., receptor occupancy measured by PET or ex vivo binding) and functional outcomes.
Exploratory Toxicology and Safety Pharmacology: Early assessment of a compound's safety profile is crucial. This includes in vitro screening for off-target activities and cytotoxicity. Core safety pharmacology studies should then be conducted in vivo to assess potential effects on the cardiovascular, respiratory, and central nervous systems to identify any potential liabilities before committing to more extensive regulatory toxicology studies.
Biomarker Development: Identifying and validating biomarkers of target engagement and therapeutic efficacy can significantly de-risk clinical development. For an H3 antagonist, this could involve measuring changes in downstream neurotransmitter levels in cerebrospinal fluid or using functional neuroimaging techniques (e.g., fMRI) to demonstrate CNS activity.
By pursuing these strategic directions, the therapeutic potential of novel agents derived from the this compound scaffold can be systematically evaluated, paving the way for the development of innovative medicines.
Q & A
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?
- Methodological Answer :
- Normalize data using Z-scores or B-score methods to correct for plate-to-plate variability .
- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in hit identification .
- Cluster active compounds using principal component analysis (PCA) to identify structural trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
